molecular formula C28H24N2O5 B11057472 3-(2,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(2,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11057472
M. Wt: 468.5 g/mol
InChI Key: CNWBHVZCBOHMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy, naphthyl, and isoxazolo.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,4-DIMETHOXYPHENYL)-6-(2-NAPHTHYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-10-naphthalen-2-yl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C28H24N2O5/c1-33-17-9-10-18(21(12-17)34-2)25-24-19-13-20(26(24)35-29-25)23-22(19)27(31)30(28(23)32)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,19-20,22-24,26H,13H2,1-2H3

InChI Key

CNWBHVZCBOHMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC7=CC=CC=C7C=C6)OC

Origin of Product

United States

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